Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfonylated piperazine moiety at position 3 and an ethyl carboxylate group at position 2.
Properties
IUPAC Name |
ethyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-3-29-22(26)20-21(17-6-4-5-7-19(17)30-20)31(27,28)25-12-10-24(11-13-25)18-14-16(23)9-8-15(18)2/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZOGLKPGFBPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzothiophene core, which is known for its diverse biological properties, and a piperazine moiety that often contributes to the modulation of neuropharmacological targets.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 397.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The sulfonamide group is known to enhance the binding affinity to target proteins, potentially modulating their activity. The piperazine ring is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant properties.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and subsequent binding to cellular macromolecules .
Case Studies
- Piperazine Derivatives as Acetylcholinesterase Inhibitors :
- Antiproliferative Activity :
Data Tables
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analog, Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5) , shares the benzothiophene core and sulfonylated piperazine-ethyl carboxylate backbone but differs in the substituent on the phenyl ring attached to the piperazine:
- Main compound : 5-chloro-2-methylphenyl group (electron-withdrawing Cl and electron-donating CH₃).
- Analog : 3-methoxyphenyl group (electron-donating OCH₃).
These substituents critically alter electronic, steric, and solubility profiles.
Physicochemical Properties
Pharmacological Implications
- Receptor Binding: The 5-chloro-2-methylphenyl group may enhance affinity for hydrophobic receptor pockets (e.g., serotonin 5-HT₁A or dopamine D₂ receptors), whereas the 3-methoxyphenyl group could favor polar interactions.
Bioavailability :
- The main compound’s higher lipophilicity may improve blood-brain barrier penetration but reduce oral bioavailability due to solubility limitations.
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